molecular formula C12H10N2O5S2 B8350816 5-[4-(Methylsulfonyl)phenyl]-2-nitrothiophene-3-carboxamide

5-[4-(Methylsulfonyl)phenyl]-2-nitrothiophene-3-carboxamide

Cat. No. B8350816
M. Wt: 326.4 g/mol
InChI Key: GKJXBTMEUWIYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

5-Bromo-2-nitrothiophene-3-carboxamide (1 g, 3.98 mmol), 4,4,5,5-tetramethyl-2-[4-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (1.236 g, 4.38 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.230 g, 0.199 mmol) were taken up in THF (14 mL)/2 N Na2CO3 (6 mL) The reaction was stirred at 80° C. overnight. Room temperature was attained and the resulting precipitate was collected by filtration, washed with water and triturated in EtOH to give the title compound as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.236 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Four
Quantity
0.23 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([N+:7]([O-:9])=[O:8])=[C:4]([C:10]([NH2:12])=[O:11])[CH:3]=1.CC1(C)C(C)(C)OB([C:21]2[CH:26]=[CH:25][C:24]([S:27]([CH3:30])(=[O:29])=[O:28])=[CH:23][CH:22]=2)O1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:30][S:27]([C:24]1[CH:25]=[CH:26][C:21]([C:2]2[S:6][C:5]([N+:7]([O-:9])=[O:8])=[C:4]([C:10]([NH2:12])=[O:11])[CH:3]=2)=[CH:22][CH:23]=1)(=[O:29])=[O:28] |f:2.3.4,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(S1)[N+](=O)[O-])C(=O)N
Step Two
Name
Quantity
1.236 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)S(=O)(=O)C)C
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.23 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated in EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC(=C(S1)[N+](=O)[O-])C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.